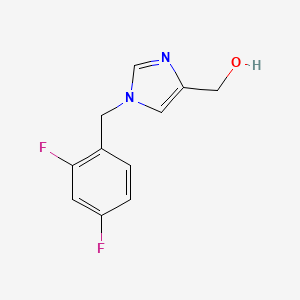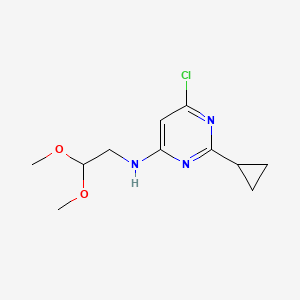![molecular formula C11H14O3S B1531788 (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165638-18-4](/img/structure/B1531788.png)
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol
Vue d'ensemble
Description
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol, also known as 4-MPSO, is an important compound found in nature. It is a chiral cyclic sulfoxide, which has been used as a valuable building block in organic synthesis. 4-MPSO has been widely studied for its potential applications in medicine, agriculture, and other areas.
Applications De Recherche Scientifique
Medicine and Healthcare
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol: may have potential applications in the development of new drugs, medical treatments, and vaccines. Its unique chemical structure could be pivotal in understanding disease mechanisms and could lead to the creation of novel diagnostic tools and medical devices .
Biotechnology
In the realm of biotechnology, this compound could be utilized in immunological assays and nucleic acid hybridization tests. Its properties might allow for advancements in genetic engineering, tissue engineering, and the development of biofuels, contributing to sustainable biotechnological solutions .
Pharmacology
Pharmacological research could benefit from (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol in studying drug interactions and effects. It could serve as a model compound for drug synthesis, helping to understand the pharmacodynamics and pharmacokinetics of new therapeutic molecules .
Organic Chemistry
This compound’s structure is conducive to synthetic organic chemistry research, particularly in the synthesis of complex molecules. It could be used to study reaction mechanisms and develop new synthetic pathways, potentially leading to the creation of new materials or chemicals with specific desired properties .
Materials Science
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol: could play a role in the development of new materials with specific optical, electronic, or mechanical properties. Its application could extend to nanotechnology, where it might contribute to the design of nanoscale devices or materials with unique functionalities .
Environmental Science
In environmental science, this compound could be used to study the impact of chemicals on ecosystems. It might be involved in the development of sensors or indicators for environmental monitoring, helping to detect pollutants or assess environmental health .
Propriétés
IUPAC Name |
(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLQDDKKDGFJO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)
![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)




![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)


![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)